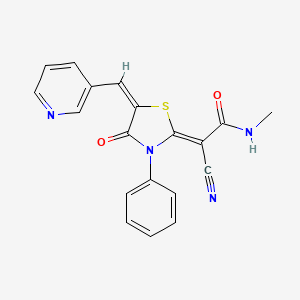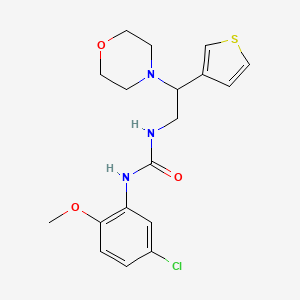![molecular formula C14H10ClN3O2S2 B2457440 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide CAS No. 397277-66-6](/img/structure/B2457440.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles consist of a benzene ring fused with a thiazole ring . These compounds have been synthesized and evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .
Synthesis Analysis
A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . An equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol and aromatic acids in phosphorus oxychloride was refluxed for 5 hours .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The reaction mixture was allowed to stand overnight, and the solid separated out was filtered, treated with dilute sodium hydroxide solution, and washed thoroughly with cold water .Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, such as N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide, have been evaluated for their effectiveness against cancer-causing cells. They have shown anti-proliferative activities on HepG2 and MCF-7 cell lines .
Antimicrobial Activity
Benzothiazole derivatives have demonstrated potential as antimicrobial agents. They have been evaluated against Staphylococcus aureus, Escherichia coli, and Candida albicans .
Anti-inflammatory Activity
Compounds with a benzothiazole nucleus have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticonvulsant Activity
Benzothiazole derivatives have also been associated with anticonvulsant activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy.
Antidiabetic Activity
Benzothiazole derivatives have shown potential as antidiabetic agents . This could lead to the development of new treatments for diabetes.
Urease Inhibition
Compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide have been proposed as urease inhibitors . These inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease-producing bacteria.
Antiparasitic Activity
Benzothiazole derivatives have been proposed as potential antiparasitic agents . This suggests potential applications in the treatment of parasitic infections.
Drug Complexation
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide could potentially be used in the complexation of peptide and drug . This could enhance the effectiveness of certain drugs and improve drug delivery systems.
Future Directions
The future directions for the research on these compounds could involve further exploration of their biological activities, including their potential as a treatment for various conditions. Additionally, further studies could be conducted to understand the mechanism of action of these compounds, particularly their urease inhibitory activity .
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c1-7(19)16-8-2-3-9-11(6-8)22-14(17-9)18-13(20)10-4-5-12(15)21-10/h2-6H,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMBZJNSNRCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

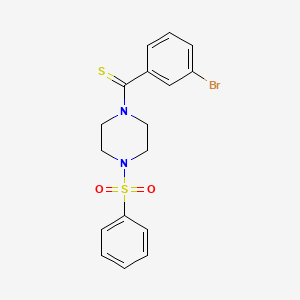

![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)
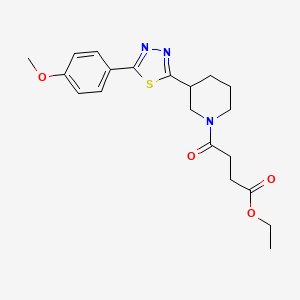
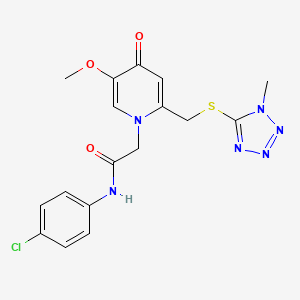
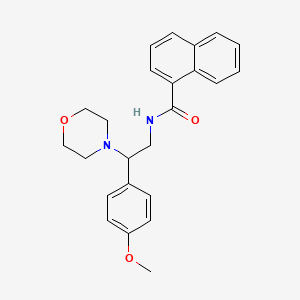
![Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)
![2,4-dichloro-N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2457367.png)
![5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2457368.png)

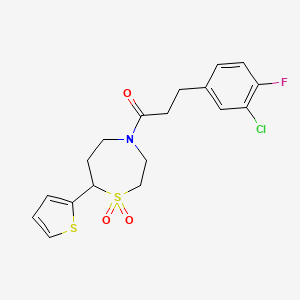
![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)
